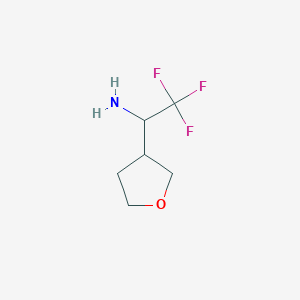![molecular formula C13H12F3N3OS B2872244 5-[1-(hydroxyimino)ethyl]-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine CAS No. 1159976-73-4](/img/structure/B2872244.png)
5-[1-(hydroxyimino)ethyl]-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[1-(hydroxyimino)ethyl]-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C13H12F3N3OS and its molecular weight is 315.31. The purity is usually 95%.
BenchChem offers high-quality 5-[1-(hydroxyimino)ethyl]-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[1-(hydroxyimino)ethyl]-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Inflammatory Applications
The compound has shown potential as an anti-inflammatory agent. Inflammation is a natural response of the body to harmful stimuli, and chronic inflammation can lead to various diseases. The compound’s ability to inhibit lipoxygenases (LOXs), which are enzymes involved in the onset of inflammation, makes it a candidate for treating inflammatory conditions .
Antioxidant Activity
This compound has demonstrated good antioxidant activity, which is crucial in protecting the body from oxidative stress caused by reactive oxygen species (ROS). High levels of ROS can damage biological molecules such as lipids, proteins, and DNA, and are associated with many diseases. The compound’s antioxidant properties could be beneficial in developing treatments for conditions related to oxidative stress .
Pharmacological Agent Design
The structure of this compound serves as a leading structure for the design and synthesis of new pharmacological agents. Its oral activity, in accordance with Lipinski’s rule of five, indicates its potential as a drug candidate. The compound could be used to create hybrids aimed at inhibiting multiple biological targets associated with inflammation .
Anti-Lipid Peroxidation
Lipid peroxidation is a process that can lead to cell damage and is involved in the pathogenesis of various diseases, including atherosclerosis and Alzheimer’s. The compound’s remarkable anti-lipoxygenase activity suggests that it could be used to prevent lipid peroxidation, providing a protective effect against these diseases .
Anticancer Potential
Cinnamic acid derivatives, which are structurally related to this compound, have shown anticancer activity. By inhibiting enzymes like COXs and LOXs, which are involved in inflammation, the compound could potentially be used in cancer treatment strategies, especially those targeting inflammation-related cancers .
Antimicrobial Activity
The compound’s structure, which includes a thiazol moiety, has been associated with antimicrobial activity. This suggests that it could be developed into a new class of antimicrobial agents, which is particularly important in the face of increasing antibiotic resistance .
Drug Development for Multifactorial Diseases
Due to its diverse biological activities, the compound could be used in the development of drugs for multifactorial diseases such as diabetes, arthritis, cardiovascular diseases, Alzheimer’s, and autoimmune diseases. Its ability to target multiple pathways could make it an effective treatment option .
Role in Inhibiting Enzymes Involved in Disease Onset
The compound’s inhibitory effects on COXs and LOXs, which are enzymes that play a significant role in the onset of diseases, highlight its potential use in developing treatments that target these enzymes. This could lead to new therapeutic approaches for diseases where these enzymes are implicated .
Propriétés
IUPAC Name |
N-[1-[4-methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3OS/c1-7-11(8(2)19-20)21-12(17-7)18-10-5-3-4-9(6-10)13(14,15)16/h3-6,20H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZXGBHRBKBCLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=CC(=C2)C(F)(F)F)C(=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(1H-imidazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2872161.png)
![2-Heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2872163.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenylbutan-1-one](/img/structure/B2872165.png)
![N-(3,4-dimethylphenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2872168.png)
![1-(3-chloro-4-methylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2872170.png)
![N,2-bis(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2872171.png)

![2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2872175.png)


![(2-ethoxyphenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2872180.png)
![N-[1-(4-Methylphenyl)sulfanylpropan-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2872182.png)
![2-(4-chlorophenyl)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2872183.png)
![(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide](/img/structure/B2872184.png)